2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound is characterized by the presence of trifluoromethyl and cyclopenta[b]thiophene moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide typically involves the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoroacetic anhydride or other trifluoromethylating agents.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The trifluoromethyl and acetamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopenta[b]thiophene moiety may contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)propionamide
- 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)butyramide
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide is unique due to its specific combination of trifluoromethyl and cyclopenta[b]thiophene moieties. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5H,3H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVBTDCXJXCSIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382397 |
Source
|
Record name | 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108046-14-6 |
Source
|
Record name | 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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